molecular formula C7H4BrF2NO B1412583 5-Bromo-2,4-difluorobenzamide CAS No. 1805583-56-5

5-Bromo-2,4-difluorobenzamide

Cat. No.: B1412583
CAS No.: 1805583-56-5
M. Wt: 236.01 g/mol
InChI Key: CEZBPUQVKVAUBW-UHFFFAOYSA-N
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Description

5-Bromo-2,4-difluorobenzamide is a chemical compound belonging to the class of benzamides. It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with an amide functional group. This compound appears as a white crystalline solid and is soluble in organic solvents. It has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-2,4-difluorobenzamide typically involves the bromination of 2,4-difluorobenzoic acid. One method includes reacting 2,4-difluorobenzoic acid with a brominating reagent in sulfuric acid, followed by esterification with alcohol, rectification, purification, hydrolysis, and acidification to obtain high-purity 5-bromo-2,4-difluorobenzoic acid . This acid can then be converted to the corresponding amide through standard amide formation reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same bromination and purification steps, with additional optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-difluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Reduction and Oxidation: The compound can undergo reduction and oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic aromatic substitution can produce various substituted benzamides .

Scientific Research Applications

5-Bromo-2,4-difluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to form hydrogen bonds with succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This interaction can inhibit the enzyme’s activity, leading to potential antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-difluorobenzoic Acid: Another fluorinated benzoic acid derivative with similar chemical properties.

    2,6-Difluorobenzamide: A starting material for the synthesis of various benzoylurea derivatives.

    5-Bromo-2,4-difluorobenzoic Acid: The precursor to 5-Bromo-2,4-difluorobenzamide

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its combination of bromine and fluorine atoms, along with the amide functional group, makes it a versatile compound for various applications in research and industry .

Biological Activity

5-Bromo-2,4-difluorobenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Bromine Atom : Enhances reactivity and potential biological interaction.
  • Two Fluorine Atoms : Influence lipophilicity and electronic properties.
  • Amide Group : Essential for biological activity through hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound has been shown to:

  • Inhibit Enzyme Activity : It may modulate the activity of various enzymes involved in critical cellular processes. For instance, binding to succinate dehydrogenase affects mitochondrial function.
  • Antimicrobial Properties : Exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi.
  • Anticancer Potential : Research indicates that it could inhibit cell proliferation in certain cancer cell lines by targeting pathways involved in tumor growth.

Antimicrobial Activity

This compound has been investigated for its antimicrobial efficacy. Studies have demonstrated its effectiveness against:

Microorganism Activity
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansSignificant

The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. Notable findings include:

  • Breast Cancer Cells : Induction of apoptosis through caspase activation.
  • Lung Cancer Cells : Inhibition of migration and invasion capabilities.

The compound's ability to interfere with the cell cycle and induce apoptosis makes it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy :
    • Conducted by researchers at a prominent university, this study evaluated the compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated samples compared to controls.
  • Cancer Cell Line Inhibition :
    • A collaborative study between pharmaceutical companies assessed the effects of this compound on various cancer cell lines. The compound showed a dose-dependent reduction in viability across all tested lines, suggesting broad-spectrum anticancer activity .
  • Mechanistic Insights :
    • Research published in a peer-reviewed journal explored the interaction of this compound with key metabolic enzymes. The findings revealed that the compound acts as a competitive inhibitor for specific enzyme targets, leading to altered metabolic pathways that favor apoptosis in cancer cells .

Properties

IUPAC Name

5-bromo-2,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZBPUQVKVAUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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